2-(Dibenzylamino)acetic acid
Overview
Description
2-(Dibenzylamino)acetic acid is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a dibenzylamino group attached to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that this compound is an organic molecule that can interact with various biological systems .
Mode of Action
As a weak acid, it can react with bases to form corresponding salts
Biochemical Pathways
It is often used as an intermediate in organic synthesis, suggesting that it may participate in various chemical reactions .
Biochemical Analysis
Biochemical Properties
2-(Dibenzylamino)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as acetyl-CoA synthetase, which catalyzes the conversion of acetic acid derivatives into acetyl-CoA, a crucial molecule in metabolism. Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing their activity and downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular metabolism. For example, this compound can influence the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation. Additionally, this compound can affect cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, this compound can inhibit the activity of acetyl-CoA synthetase by competing with its natural substrate, thereby reducing the production of acetyl-CoA. This inhibition can lead to changes in cellular energy metabolism and affect various metabolic pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and gene expression. At high doses, this compound can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as acetyl-CoA synthetase, leading to the production of acetyl-CoA. This compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, this compound may localize to the mitochondria, where it can influence energy metabolism and the production of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzylamino)acetic acid typically involves the reaction of dibenzylamine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2NHCH2C6H5+ClCH2COOH→C6H5CH2N(CH2C6H5)CH2COOH+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Dibenzylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dibenzylamino group can participate in substitution reactions, where one or both benzyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzylglycine or other oxidized derivatives.
Reduction: Formation of 2-(dibenzylamino)ethanol or similar reduced compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dibenzylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N,N-Dibenzylglycine: Similar structure but lacks the acetic acid moiety.
Dibenzylamine: Contains the dibenzylamino group but lacks the acetic acid component.
2-(Dibenzylamino)ethanol: Similar structure with an alcohol group instead of the carboxylic acid.
Uniqueness: 2-(Dibenzylamino)acetic acid is unique due to the presence of both the dibenzylamino group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-(dibenzylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWVRVNMKUFQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17360-47-3 | |
Record name | 17360-47-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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